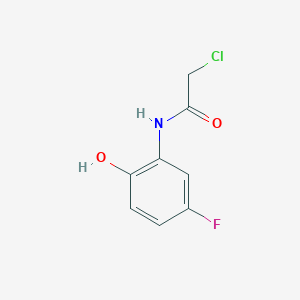

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

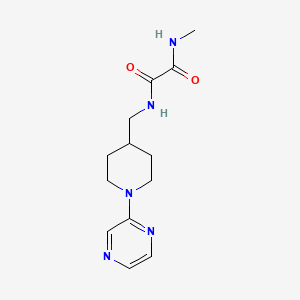

The compound "2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide" is a chlorinated acetamide with a fluorinated phenol moiety. It is structurally related to various other acetamides that have been synthesized and characterized in the literature, such as N-(2-hydroxyphenyl)acetamide and its derivatives , 2-(2-chloro-6-fluorophenyl)acetamides , and N-(5-chloro-2-hydroxy-phenyl)-acetamide .

Synthesis Analysis

The synthesis of related compounds typically involves acetylation and chlorination steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest potential pathways for the synthesis of 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of N-(2-hydroxyphenyl)acetamide derivatives was confirmed by NMR and FTIR spectra, and X-ray analysis . The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction, revealing the presence of hydrogen bonds and other non-covalent interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve hydrolysis, isomerization, and cyclization reactions. For instance, silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, which can further react with alcohols to form silanes . The behavior of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide in aqueous solution includes isomerization and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro, fluoro, and hydroxy substituents can affect properties such as solubility, melting point, and reactivity. The polarity and preferred conformations of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The crystal structures provide insight into the supramolecular architectures, which involve various non-covalent interactions .

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes, focusing on the formation of specific metabolites through complex metabolic pathways. The research highlights the potential carcinogenicity of these compounds, suggesting their metabolic activation can lead to DNA-reactive products. Such insights are crucial for understanding the environmental and health impacts of these herbicides, providing a foundation for safer agricultural practices and chemical handling protocols (Coleman et al., 2000).

Synthesis and Antimalarial Activity

This study elaborates on the synthesis of a series of compounds with antimalarial activity, exploring the structure-activity relationships and their effectiveness against resistant strains of Plasmodium berghei. The research contributes to the development of new antimalarial agents, underscoring the importance of chemical synthesis in creating effective treatments for infectious diseases (Werbel et al., 1986).

Action of Phenolic Derivatives on Membrane Lipid Peroxidation

This investigation focuses on the antioxidant properties of phenolic compounds, their mechanisms as radical scavengers, and their implications in inhibiting lipid peroxidation. Such studies are pivotal for understanding the molecular bases of antioxidant activity, with potential applications in preventing oxidative stress-related diseases (Dinis et al., 1994).

Chemoselective Acetylation of 2-Aminophenol

Research on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, illustrates the significance of enzymatic catalysis in pharmaceutical manufacturing. The study provides insights into optimizing synthesis processes for better efficiency and sustainability (Magadum & Yadav, 2018).

特性

IUPAC Name |

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCHWYRKAGECKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)